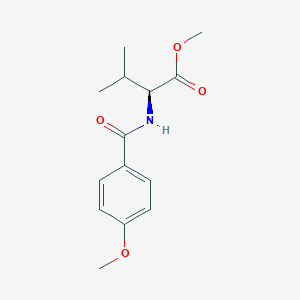

(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester

説明

特性

分子式 |

C14H19NO4 |

|---|---|

分子量 |

265.30 g/mol |

IUPAC名 |

methyl (2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoate |

InChI |

InChI=1S/C14H19NO4/c1-9(2)12(14(17)19-4)15-13(16)10-5-7-11(18-3)8-6-10/h5-9,12H,1-4H3,(H,15,16)/t12-/m0/s1 |

InChIキー |

WRAADPRVDXVRFM-LBPRGKRZSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)OC |

正規SMILES |

CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid and (S)-3-methyl-2-aminobutyric acid.

Coupling Reaction: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This is followed by the addition of (S)-3-methyl-2-aminobutyric acid to form the amide bond.

Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

化学反応の分析

Types of Reactions

(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

Substitution: Reagents like boron tribromide (BBr3) or sodium hydride (NaH) can be used for methoxy group substitution.

Major Products

Hydrolysis: 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid.

Reduction: (S)-2-(4-Methoxy-benzylamino)-3-methyl-butyric acid methyl ester.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester exhibits promising anticancer properties. It acts as an inhibitor of specific enzymes involved in cancer progression, potentially leading to the development of novel anticancer therapies. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further development in cancer treatment protocols .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases. This activity positions it as a potential therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders .

Mechanistic Studies

2.1 Enzyme Inhibition

Mechanistic studies have demonstrated that this compound can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response and cancer progression. By targeting these enzymes, the compound may reduce inflammation and tumor growth effectively .

2.2 Receptor Interaction

The compound interacts with various biological receptors, influencing signaling pathways related to cell proliferation and apoptosis. This interaction is crucial for its therapeutic effects, particularly in cancer treatment where modulation of these pathways can lead to reduced tumor growth .

Synthesis and Derivatives

3.1 Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the benzoyl derivative followed by esterification processes. The synthetic route is essential for producing analogs with enhanced biological activity or reduced toxicity .

3.2 Derivative Analysis

Numerous derivatives of this compound have been synthesized to enhance its pharmacological properties. For example, modifications at the benzoyl moiety have resulted in compounds with improved potency against specific cancer cell lines .

Case Studies

作用機序

The mechanism of action of (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy-benzoylamino group can form hydrogen bonds and hydrophobic interactions with target molecules, while the methyl ester group may enhance the compound’s lipophilicity and membrane permeability.

類似化合物との比較

Structural Analogs

Key structural analogs identified from the evidence include:

Physical and Spectral Properties

Spectral Notes:

- The 4-methoxy group in the target compound would introduce distinct ¹H NMR signals (e.g., methoxy protons at ~3.8 ppm).

- MS Data : Analogs like compound 3c show [M+1]⁺ peaks (e.g., m/z 528 in APCI) , suggesting the target compound would exhibit similar fragmentation.

生物活性

(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester, also known as a derivative of valine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its interactions with various biological targets, mechanisms of action, and therapeutic implications.

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 247.29 g/mol

1. PPARγ Agonistic Activity

Research has identified this compound as a weak proadipogenic agent with notable PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) agonistic properties. In a study comparing various compounds, it was found that this compound activates PPARγ, albeit less effectively than the full agonist rosiglitazone. The following table summarizes the PPARγ activation properties of several compounds:

| Compound | PPAR Type | EC (nM) | Activity (%) |

|---|---|---|---|

| Rosiglitazone | γ | 76 ± 30 | 100 |

| This compound | γ | 1840 ± 1020 | 6.33 ± 1.03 |

| 7j | γ | 400 ± 150 | 66.36 ± 3.41 |

These findings indicate that while the compound exhibits some level of PPARγ activation, its efficacy is significantly lower than that of established agonists like rosiglitazone .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, treatment with the compound resulted in increased lactate dehydrogenase (LDH) levels in MCF-7 breast cancer cells, indicating cytotoxic effects at higher concentrations. The following table illustrates the impact of the compound on cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

These results suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of apoptotic pathways .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Preliminary results indicate that it exhibits antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone. The following table summarizes the antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

| K. pneumoniae | 42 |

These findings highlight the potential use of this compound as an antimicrobial agent against resistant bacterial strains .

Case Study: PPARγ Activation and Adipocyte Differentiation

A study conducted on various derivatives of valine revealed that this compound could enhance adipocyte differentiation through PPARγ activation. The researchers utilized a luciferase reporter assay to confirm that this compound significantly increased transcriptional activity in adipocytes, albeit at lower levels compared to stronger agonists like rosiglitazone .

Case Study: Anticancer Effects in MCF-7 Cells

In another investigation focusing on breast cancer, the compound was shown to induce significant morphological changes in MCF-7 cells, leading to a marked decrease in cell viability and suggesting a potential role in cancer therapy . The study emphasized the need for further exploration into its molecular mechanisms and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester with high stereochemical purity?

- The compound can be synthesized via gold-catalyzed multicomponent reactions, as demonstrated for structurally similar esters. Key steps include using chiral ligands (e.g., Cu(OTf)₂) and silica gel column chromatography (ethyl acetate/petroleum ether gradients) for purification . For enantiomeric control, HPLC with chiral stationary phases (e.g., OD-H column, hexane/isopropanol eluent) ensures >99% stereochemical purity . Intermediate protection of amino groups (e.g., benzyloxycarbonyl) may also be employed to prevent racemization during synthesis .

Q. Which analytical methods are optimal for quantifying this compound in complex matrices?

- Gas chromatography (GC) with prior derivatization (e.g., methyl ester formation) effectively separates and quantifies the compound alongside structurally similar esters and acids. Basic pH extraction prevents transesterification artifacts, enabling precise differentiation of ester and acid forms . High-resolution NMR (¹H/¹³C) and HRMS are critical for structural confirmation, with specific attention to methyl ester carbonyl signals (δ ~3.6 ppm in ¹H NMR) and molecular ion peaks .

Q. How can enantiomeric impurities be detected and resolved?

- Chiral HPLC with OD-H columns and hexane/isopropanol (95:5) eluent achieves baseline separation of enantiomers. Minor adjustments in mobile phase ratios or column temperature may resolve co-eluting epimers . Polarimetry ([α]D²⁰) provides complementary stereochemical validation, with deviations indicating impurities .

Advanced Research Questions

Q. What experimental conditions mitigate epimerization during synthesis or storage?

- Epimerization risks arise from acidic/basic conditions or prolonged exposure to polar solvents. Storage at 2–8°C in inert atmospheres (argon) minimizes degradation . During synthesis, neutral pH and low-temperature reactions (<25°C) preserve stereochemical integrity. Monitoring via chiral HPLC at multiple stages ensures early detection of epimer formation .

Q. How does the compound interact with biological targets, and what assays validate its activity?

- While direct data on this compound is limited, structurally related 4-methoxybenzoyl derivatives exhibit enzyme inhibition (e.g., cyclooxygenase) and receptor-binding activity. Competitive inhibition assays (e.g., fluorescence polarization) and molecular docking studies using X-ray crystallographic data of target proteins are recommended . Metabolite stability can be assessed via liver microsome incubations followed by LC-MS/MS analysis .

Q. What degradation pathways dominate under accelerated stability testing (e.g., acidic/oxidative conditions)?

- Hydrolysis of the methyl ester group under acidic conditions (pH <3) generates the corresponding carboxylic acid derivative. Oxidative stress (H₂O₂) may cleave the 4-methoxybenzoyl moiety, forming phenolic byproducts. LC-MS with fragmentation patterns (e.g., m/z 251 for the parent ion) identifies degradation products . Forced degradation studies at 40°C/75% RH over 4 weeks provide kinetic data for shelf-life modeling .

Methodological Considerations

- Stereochemical Analysis : Always cross-validate chiral HPLC with polarimetry and NMR (e.g., NOESY for spatial configuration) .

- Synthetic Scalability : Optimize catalyst loading (e.g., 2 mol% AuCl₃) and solvent systems (e.g., methyl ethyl ketone) to improve yields (>85%) while minimizing costs .

- Biological Assays : Include positive controls (e.g., indomethacin for COX inhibition) and validate assays with enantiomerically pure standards to exclude off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。